molecular formula C18H16O6 B027709 Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)- CAS No. 108051-28-1

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-

Cat. No. B027709
M. Wt: 328.3 g/mol
InChI Key: BVQNOEWBRFGOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is an organic compound that belongs to the family of phenolic ketones. It is a yellow crystalline powder that is soluble in organic solvents, such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, cosmetics, and agriculture.

Mechanism Of Action

The mechanism of action of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is not fully understood. However, studies have shown that it may exert its biological effects through various pathways, such as the inhibition of inflammatory mediators, the scavenging of free radicals, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, such as superoxide and hydroxyl radicals. In vivo studies have shown that this compound may have potential anticancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.

Advantages And Limitations For Lab Experiments

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for the study of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-. One potential direction is the further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is the development of more efficient synthesis methods and purification techniques to improve its yield and purity. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a natural alternative to synthetic pesticides in agriculture.

Synthesis Methods

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, can be synthesized using various methods. One of the most common methods is the condensation of p-hydroxy-m-methoxyphenylacetic acid with acetylacetone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization techniques.

Scientific Research Applications

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural sunscreen agent in cosmetics. In agriculture, acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.

properties

CAS RN

108051-28-1

Product Name

Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+

InChI Key

BVQNOEWBRFGOAV-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)OC

SMILES

CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC

synonyms

(E)-1-(5-acetyl-2,4-dihydroxy-phenyl)-3-(4-hydroxy-3-methoxy-phenyl)pr op-2-en-1-one

Origin of Product

United States

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